

An In-depth Technical Guide to 1-isocyanato-3-(methylthio)benzene

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Compound of Interest

Compound Name: *3-(Methylthio)phenyl isocyanate*

Cat. No.: B1295290

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-isocyanato-3-(methylthio)benzene is an aromatic isocyanate compound containing a methylthio group. The presence of the highly reactive isocyanate group makes it a valuable intermediate in organic synthesis, particularly for the preparation of a variety of derivatives such as ureas, carbamates, and thiocarbamates. These derivatives are of interest in medicinal chemistry and materials science. The methylthio substituent can influence the electronic properties and metabolic stability of the molecule, making it an interesting scaffold for the design of novel bioactive compounds. This guide provides a comprehensive overview of the known properties, synthesis, and reactivity of 1-isocyanato-3-(methylthio)benzene.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-isocyanato-3-(methylthio)benzene is presented in Table 1. These properties have been compiled from various chemical databases and supplier information.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Chemical and Physical Properties of 1-isocyanato-3-(methylthio)benzene

Property	Value	Reference
IUPAC Name	1-isocyanato-3-(methylthio)benzene	[4]
Synonyms	3-(Methylthio)phenyl isocyanate, m-(Methylthio)phenyl isocyanate	[1][3]
CAS Number	28479-19-8	[1][4]
Molecular Formula	C ₈ H ₇ NOS	[1][4]
Molecular Weight	165.21 g/mol	[1][4]
Appearance	Clear colorless liquid	[2]
Boiling Point	130 °C at 5 mmHg	[2]
Density	1.199 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.603	[2]
Flash Point	>230 °F (>110 °C)	[2]
Water Solubility	Hydrolyzes	[2]
Sensitivity	Moisture sensitive	[2]

Table 2: Computed Properties of 1-isocyanato-3-(methylthio)benzene

Property	Value	Reference
XLogP3-AA	3.2	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	2	[4]
Exact Mass	165.024835 g/mol	[4]
Monoisotopic Mass	165.024835 g/mol	[4]
Topological Polar Surface Area	54.7 Å ²	[4]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 1-isocyanato-3-(methylthio)benzene is not readily available in the published literature, a general and plausible method involves the phosgenation of the corresponding aniline, 3-(methylthio)aniline. Triphosgene, a safer alternative to phosgene gas, is commonly used for this transformation in a laboratory setting.[\[5\]](#)

Experimental Protocol: Synthesis from 3-(methylthio)aniline

Materials:

- 3-(methylthio)aniline
- Triphosgene (bis(trichloromethyl) carbonate)
- Anhydrous solvent (e.g., dichloromethane, toluene)
- A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
- Inert gas (Nitrogen or Argon)

- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas inlet is charged with a solution of 3-(methylthio)aniline in an anhydrous solvent.
- Phosgenation: A solution of triphosgene (approximately 0.4 equivalents relative to the aniline) in the same anhydrous solvent is added dropwise to the stirred aniline solution at 0 °C.
- Base Addition: After the addition of triphosgene, a non-nucleophilic base (approximately 2.2 equivalents) is added dropwise, maintaining the temperature at 0 °C.
- Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the starting aniline and the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude 1-isocyanato-3-(methylthio)benzene. Caution: Isocyanates are toxic and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.
- Purification: The crude product can be purified by vacuum distillation.^[6] Given the thermal sensitivity of isocyanates, it is crucial to use a short-path distillation apparatus and to keep the distillation temperature as low as possible. Alternatively, if the product is a solid at room temperature or forms a stable solid derivative, recrystallization from a non-polar organic solvent could be employed.

Characterization

The purified 1-isocyanato-3-(methylthio)benzene should be characterized by standard analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
- IR Spectroscopy: To verify the presence of the isocyanate functional group (strong absorption band around $2250\text{-}2275\text{ cm}^{-1}$).^[7]
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Reactivity and Potential Applications

The isocyanate group in 1-isocyanato-3-(methylthio)benzene is a highly electrophilic center, making the compound reactive towards a wide range of nucleophiles. This reactivity is the basis for its utility as a synthetic intermediate.

General Reactivity Profile

- With Alcohols: Reacts to form carbamates (urethanes).
- With Amines: Reacts readily with primary and secondary amines to form ureas.
- With Water: Hydrolyzes to form an unstable carbamic acid, which then decomposes to 3-(methylthio)aniline and carbon dioxide.
- With Thiols: Reacts with thiols to form thiocarbamates.

The presence of the electron-donating methylthio group at the meta position may slightly modulate the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.

Potential Applications in Drug Development

While there is no specific information on the use of 1-isocyanato-3-(methylthio)benzene in drug development, its structural motifs are of interest. The methylthio-phenyl group is found in some compounds investigated as enzyme inhibitors.^{[8][9]} For instance, compounds containing a methylthio-phenyl moiety have been explored for their potential to inhibit acetylcholinesterase, an enzyme relevant in the context of Alzheimer's disease.^[8] Isocyanates, in general, are used in the synthesis of various pharmaceutical compounds.^{[10][11]} Therefore, 1-isocyanato-3-(methylthio)benzene could serve as a building block for creating libraries of novel compounds for biological screening.

Toxicological and Safety Information

General Hazards:

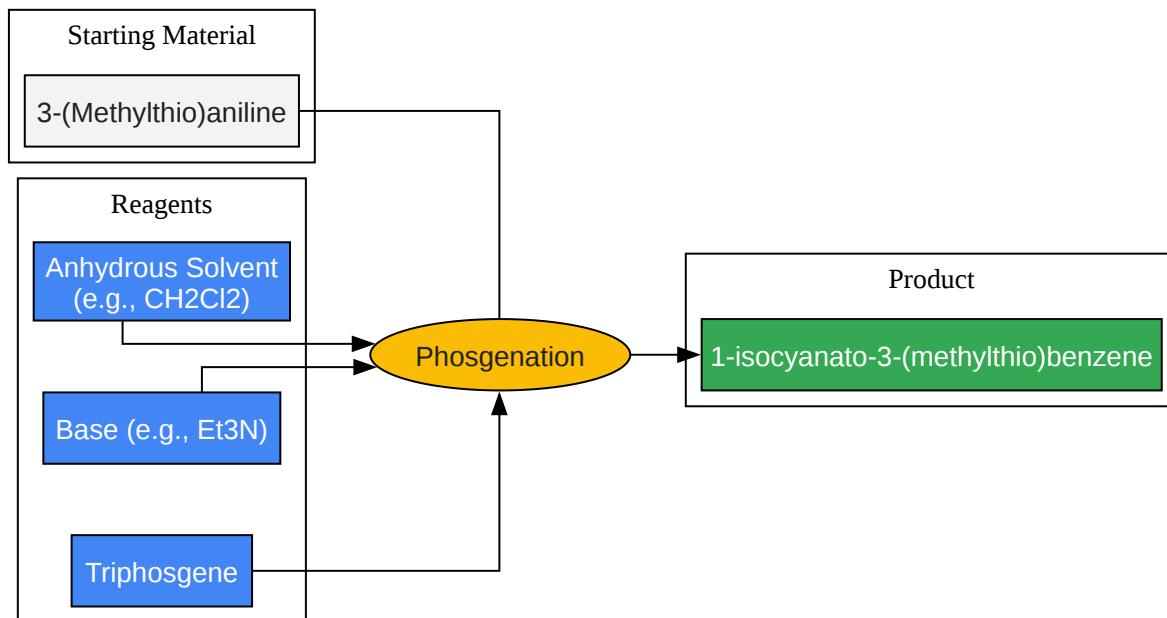
- Inhalation: Isocyanates are potent respiratory sensitizers and can cause occupational asthma.[\[12\]](#) Inhalation may be fatal.
- Skin Contact: Causes skin irritation and may cause an allergic skin reaction.
- Eye Contact: Causes serious eye irritation.
- Ingestion: Harmful if swallowed.

Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
- Avoid breathing vapors or mists.
- Keep away from moisture.
- Store in a tightly sealed container under an inert atmosphere.

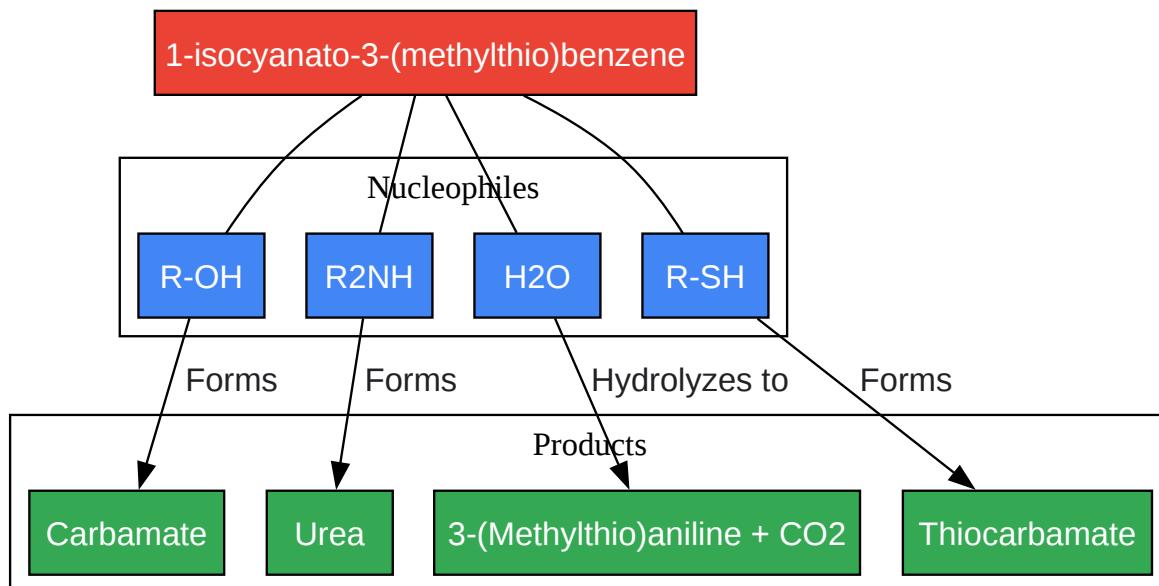
Visualizations

Synthetic Pathway

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Caption: Synthetic pathway for 1-isocyanato-3-(methylthio)benzene.

Reactivity Workflow

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Caption: Reactivity of 1-isocyanato-3-(methylthio)benzene with common nucleophiles.

Conclusion

1-isocyanato-3-(methylthio)benzene is a reactive chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This guide has summarized its key properties, provided a plausible synthetic route, and outlined its general reactivity. While specific biological data and its direct involvement in signaling pathways are not currently documented in the literature, its structural features suggest it could be a valuable tool for generating novel compounds for further investigation in drug discovery programs. Researchers working with this compound should adhere to strict safety protocols due to the inherent hazards of isocyanates.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute a comprehensive safety guide. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment. The experimental protocols described are generalized and may require optimization.

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